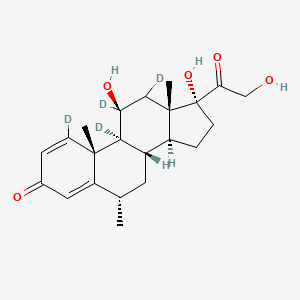
Methylprednisolone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone-d4 is a deuterium-labeled derivative of methylprednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling is used primarily for research purposes, allowing scientists to trace the compound’s metabolic pathways and interactions within biological systems. Methylprednisolone itself is widely used in the treatment of various inflammatory and autoimmune conditions, including allergies, asthma, and rheumatoid arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone-d4 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methylprednisolone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is then subjected to rigorous quality control tests to confirm its chemical structure and isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methylprednisolone-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methylprednisolone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis of the compound in biological systems. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of methylprednisolone in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of methylprednisolone.
Drug Interaction Studies: Used to investigate how methylprednisolone interacts with other drugs and compounds.
Clinical Research: Employed in clinical trials to understand the efficacy and safety of methylprednisolone in various medical conditions
Wirkmechanismus
Methylprednisolone-d4 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism. Key molecular targets include cytokines, chemokines, and adhesion molecules, which play crucial roles in the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Methylprednisolone-d4 is similar to other corticosteroids like prednisone, prednisolone, and dexamethasone. its deuterium labeling makes it unique for research purposes. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s metabolic pathways. Some similar compounds include:
Prednisone: Another synthetic corticosteroid used for similar medical conditions.
Prednisolone: A metabolite of prednisone with similar pharmacological properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action
Eigenschaften
Molekularformel |
C22H30O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-1,9,11,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i6D,10D,17D,19D/t10?,12-,14-,15-,17-,19+,20-,21-,22- |
InChI-Schlüssel |
VHRSUDSXCMQTMA-XTTBVBPNSA-N |
Isomerische SMILES |
[2H]C1[C@]([C@]2([C@@H](C[C@@H](C3=CC(=O)C=C([C@@]32C)[2H])C)[C@H]4[C@]1([C@](CC4)(C(=O)CO)O)C)[2H])([2H])O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



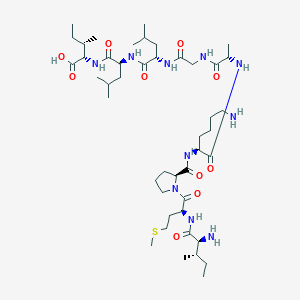

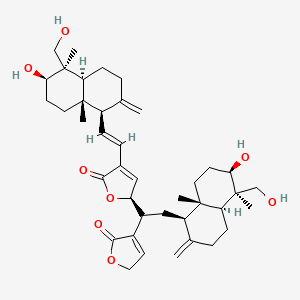
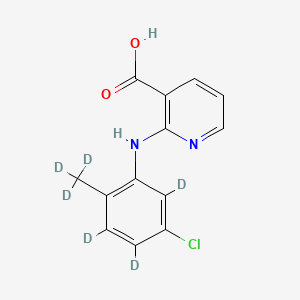
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


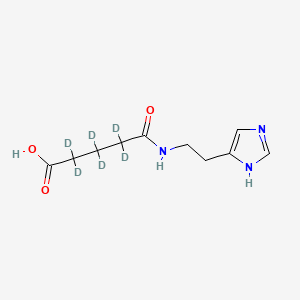
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


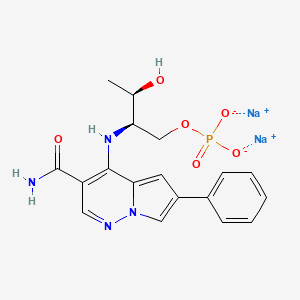
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
